REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=C(C#N)[CH:10]=1)[NH:7][CH:6]=[C:5]2[CH:13]([CH3:15])[CH3:14].[OH-:16].[Na+].[CH3:18][CH2:19][OH:20]>O>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[C:18]([C:19]([OH:16])=[O:20])[CH:10]=1)[NH:7][CH:6]=[C:5]2[CH:13]([CH3:15])[CH3:14] |f:1.2|
|
Name
|
|
Quantity
|
1.66 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=CNC2=C(C1)C#N)C(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to RT
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
diluted with water (˜100 mL)
|
Type
|
CUSTOM
|
Details
|
The suspension was triturated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=CNC2=C(C1)C(=O)O)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.12 mmol | |
AMOUNT: MASS | 2.29 g | |
YIELD: PERCENTYIELD | 129% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |